1-Nitro-4-(prop-2-en-1-ylsulfanyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Nitro-4-(prop-2-en-1-ylsulfanyl)benzene is an organic compound with the molecular formula C9H9NO2S. This compound features a nitro group (-NO2) and a prop-2-en-1-ylsulfanyl group attached to a benzene ring. It is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Nitro-4-(prop-2-en-1-ylsulfanyl)benzene can be synthesized through several methods. One common approach involves the nitration of 4-(prop-2-en-1-ylsulfanyl)benzene using a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically carried out at low temperatures to control the exothermic nature of the nitration process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure better control over reaction conditions and to enhance safety. The use of catalysts and optimized reaction parameters can improve yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Nitro-4-(prop-2-en-1-ylsulfanyl)benzene undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group (-NH2) using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Addition: The prop-2-en-1-ylsulfanyl group can undergo addition reactions with electrophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen gas and palladium catalyst.
Substitution: Concentrated nitric acid, sulfuric acid, halogens (e.g., chlorine, bromine).
Addition: Electrophiles like halogens or acids.
Major Products:
Reduction: 1-Amino-4-(prop-2-en-1-ylsulfanyl)benzene.
Substitution: Various substituted nitrobenzenes depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
1-Nitro-4-(prop-2-en-1-ylsulfanyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism by which 1-nitro-4-(prop-2-en-1-ylsulfanyl)benzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, potentially leading to various biological effects. The prop-2-en-1-ylsulfanyl group can also participate in binding interactions with proteins and other macromolecules.
Vergleich Mit ähnlichen Verbindungen
1-Nitro-4-(prop-2-yn-1-yloxy)benzene: Similar in structure but with an oxygen atom instead of a sulfur atom.
1-Nitro-4-(prop-2-yn-1-yloxy)benzene: Another similar compound with a different substituent on the benzene ring.
Uniqueness: 1-Nitro-4-(prop-2-en-1-ylsulfanyl)benzene is unique due to the presence of both a nitro group and a prop-2-en-1-ylsulfanyl group, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups makes it a valuable compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
32894-70-5 |
---|---|
Molekularformel |
C9H9NO2S |
Molekulargewicht |
195.24 g/mol |
IUPAC-Name |
1-nitro-4-prop-2-enylsulfanylbenzene |
InChI |
InChI=1S/C9H9NO2S/c1-2-7-13-9-5-3-8(4-6-9)10(11)12/h2-6H,1,7H2 |
InChI-Schlüssel |
FLJSVIDOYCOBBR-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCSC1=CC=C(C=C1)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.